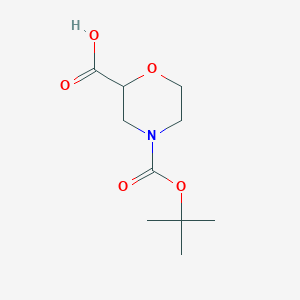
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactone that contains a thiazoline ring and a carbamate group. The unique structural features of this compound make it a promising candidate for use in medicinal chemistry, biochemistry, and other areas of research.
Wirkmechanismus
The mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Vorteile Und Einschränkungen Für Laborexperimente
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. Potent Antitumor Activity: This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a useful tool for studying cancer biology and developing new anticancer agents.
2. Unique Structural Features: The unique structural features of this compound make it a promising candidate for use in medicinal chemistry, biochemistry, and other areas of research.
Some of the limitations of this compound include:
1. Limited Availability: This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
2. Limited Understanding of
Zukünftige Richtungen
There are several future directions for research on 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane. Some of the key areas of research include:
1. Medicinal Chemistry: Further studies are needed to explore the potential of this compound as a lead compound for the development of new anticancer agents.
2. Biochemistry: Further studies are needed to explore the use of this compound as a probe for studying protein-ligand interactions and enzyme function.
3. Organic Synthesis: Further studies are needed to explore the synthesis of spirocyclic lactones such as 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane and their potential applications in various areas of research.
In conclusion, 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane is a promising compound that has potential applications in various areas of research. Further studies are needed to explore the full potential of this compound and its derivatives.
Synthesemethoden
The synthesis of 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane involves the reaction of 3-methyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with N-phenyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting spirocyclic lactone is obtained in good yield and purity and can be further characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been studied extensively for its potential applications in various areas of research. Some of the key scientific research applications of this compound include:
1. Medicinal Chemistry: The unique structural features of this compound make it a promising candidate for use in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines and could potentially be used as a lead compound for the development of new anticancer agents.
2. Biochemistry: This compound has been studied for its potential as a probe for studying protein-ligand interactions. It has been shown to bind to the enzyme carbonic anhydrase II with high affinity and specificity, making it a useful tool for studying the structure and function of this enzyme.
3. Organic Synthesis: The synthesis of spirocyclic lactones such as 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been an active area of research in organic synthesis. These compounds have been shown to exhibit a wide range of biological activities and could potentially be used as building blocks for the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
103314-78-9 |
|---|---|
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
(3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O4S/c1-9-10(19-13(18)16-12-15-7-8-21-12)14(20-11(9)17)5-3-2-4-6-14/h2-8H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
JEZYKPLXYFCUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(CCCCC2)OC1=O)OC(=O)NC3=NCCS3 |
Kanonische SMILES |
CC1=C(C2(CCCCC2)OC1=O)OC(=O)NC3=NCCS3 |
Andere CAS-Nummern |
103314-78-9 |
Synonyme |
1-oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane 2-methyl thiazoline carbamic 3-ester spirobutenolide OOMTC-spirodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)




